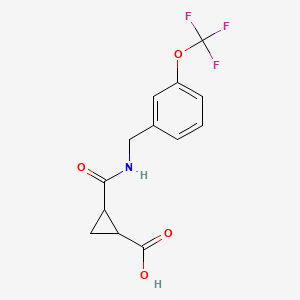

2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid

Description

2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylic acid moiety through a carbamoyl linkage

Properties

IUPAC Name |

2-[[3-(trifluoromethoxy)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4/c14-13(15,16)21-8-3-1-2-7(4-8)6-17-11(18)9-5-10(9)12(19)20/h1-4,9-10H,5-6H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKYUNKQJIMTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NCC2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the trifluoromethoxyphenyl intermediate:

Carbamoylation: The trifluoromethoxyphenyl intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative.

Cyclopropanation: The final step involves the cyclopropanation of the carbamoyl derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are crucial in various signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The structure of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid suggests it may interact with kinase domains, potentially leading to the development of selective inhibitors.

- Case Study : A study demonstrated that compounds with similar structural motifs effectively inhibited Eph receptor tyrosine kinases, which are involved in tumor progression and metastasis. The structural analysis showed that the trifluoromethoxy group enhances binding affinity and selectivity for the target kinase .

Anti-inflammatory Properties

Recent research indicates that derivatives of cyclopropane carboxylic acids exhibit anti-inflammatory effects. The unique configuration of this compound may contribute to its efficacy in reducing inflammation.

- Case Study : In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating inflammatory diseases .

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of compounds containing cyclopropane moieties. The ability of such compounds to modulate calcium channel activity may offer novel avenues for treating neurodegenerative disorders.

- Case Study : Research has indicated that certain cyclopropane derivatives can ameliorate conditions characterized by unwanted calcium channel activity, particularly N-type and T-type channels, which are implicated in pain and neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl and cyclopropanecarboxylic acid moieties interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(N-((3-(Trifluoromethyl)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid

- 2-(N-((3-(Methoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid

- 2-(N-((3-(Chloromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid

Uniqueness

The presence of the trifluoromethoxy group in 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is significant for its biological activity due to its unique steric and electronic properties. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often act as potassium channel inhibitors. The introduction of the trifluoromethoxy group can enhance binding affinity to specific receptors or enzymes involved in potassium ion transport, thereby modulating cellular excitability and signaling pathways relevant to various diseases .

Case Studies

- Potassium Channel Inhibition : A study on related compounds revealed that modifications in the phenyl ring significantly affected their potency as potassium channel blockers. The presence of the trifluoromethoxy group was associated with increased activity against specific potassium channels, suggesting that our compound may exhibit similar properties .

- Cytotoxicity Assessments : Preliminary cell culture assays demonstrated that derivatives of this compound showed varying levels of cytotoxicity. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 0.1 µM to 0.5 µM against human cancer cell lines, indicating potential therapeutic applications in oncology .

Data Tables

| Compound | IC50 (µM) | Biological Target | Reference |

|---|---|---|---|

| Compound A | 0.1 | Potassium Channel | |

| Compound B | 0.5 | Cancer Cell Lines | |

| Compound C | 0.3 | Enzyme Inhibition |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring are crucial for enhancing biological activity. The trifluoromethoxy substitution not only improves solubility but also increases binding affinity to target proteins involved in ion transport and cellular signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(N-((3-(Trifluoromethoxy)phenyl)methyl)carbamoyl)cyclopropanecarboxylic acid?

- Methodology :

- Stepwise Synthesis : Begin with cyclopropane ring formation via [2+1] cycloaddition, followed by carbamoyl linkage using carbodiimide coupling agents (e.g., diisopropylcarbodiimide) to attach the trifluoromethoxybenzylamine moiety .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use H and C NMR to identify cyclopropane protons (δ ~1.0–2.5 ppm) and carbamoyl carbonyl signals (δ ~165–170 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the aromatic and cyclopropane regions .

- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode confirms molecular weight (e.g., [M+H] peak) and detects impurities .

- IR Spectroscopy : Validate carbamoyl C=O stretch (~1680 cm) and carboxylic acid O-H stretch (~2500–3000 cm) .

Q. Which computational methods predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use Glide XP (Schrödinger) with hydrophobic enclosure scoring to model interactions between the cyclopropane ring and protein pockets .

- Pharmacokinetic Prediction : Employ QikProp (Schrödinger) or ADMETlab 2.0 to estimate solubility (LogS), blood-brain barrier penetration, and CYP450 metabolism .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental IC values be resolved?

- Methodology :

- Free Energy Perturbation (FEP) : Refine docking poses using FEP simulations to account for solvent effects and protein flexibility .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate binding modes predicted by docking .

- Mutagenesis Studies : Identify key residues in the binding pocket via alanine scanning to reconcile discrepancies .

Q. What in vitro models assess the metabolic stability of the trifluoromethoxy group?

- Methodology :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS. Compare half-life () to analogs lacking trifluoromethoxy .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CEC) to evaluate enzyme inhibition, as trifluoromethoxy may alter CYP binding .

Q. What experimental designs elucidate the compound’s mechanism of action in antimicrobial assays?

- Methodology :

- Time-Kill Kinetics : Measure bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Resistance Development : Serial passage assays under sub-MIC conditions identify mutations conferring resistance (e.g., target protein mutations) .

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.